molecular formula C21H20FNO2 B2909312 8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320722-96-9

8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2909312
CAS No.: 2320722-96-9
M. Wt: 337.394
InChI Key: ZWCSCWDXLDHVHH-UHFFFAOYSA-N
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Description

The compound 8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic molecule characterized by the presence of a fluorophenoxy group and a methylene-azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. This intermediate is then coupled with the azabicyclooctane moiety under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the azabicyclooctane structure can influence the compound’s overall stability and reactivity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane: is unique due to its combination of a fluorophenoxy group and an azabicyclooctane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c1-14-11-17-7-8-18(12-14)23(17)21(24)15-3-2-4-20(13-15)25-19-9-5-16(22)6-10-19/h2-6,9-10,13,17-18H,1,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCSCWDXLDHVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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